molecular formula C15H23N3S B4347783 5-butyl-1-phenethyl-1,3,5-triazinane-2-thione

5-butyl-1-phenethyl-1,3,5-triazinane-2-thione

Cat. No.: B4347783
M. Wt: 277.4 g/mol
InChI Key: VKLFGURXWYLPLV-UHFFFAOYSA-N
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Description

5-butyl-1-phenethyl-1,3,5-triazinane-2-thione is an organic compound belonging to the class of triazinanes. This compound is characterized by a triazinane ring substituted with a butyl group and a phenylethyl group, along with a thione functional group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-1-phenethyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine, phenylethylamine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate thiourea derivatives, which then cyclize to form the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-butyl-1-phenethyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

5-butyl-1-phenethyl-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-butyl-1-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylethyl group may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-phenyl-1,3,5-triazinane-2-thione: Similar structure but lacks the phenylethyl group.

    5-butyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

5-butyl-1-phenethyl-1,3,5-triazinane-2-thione is unique due to the presence of both butyl and phenylethyl groups, which impart distinct chemical and biological properties. The combination of these substituents enhances the compound’s versatility in various applications.

Properties

IUPAC Name

5-butyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-2-3-10-17-12-16-15(19)18(13-17)11-9-14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFGURXWYLPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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